N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
CAS No.: 866588-93-4
Cat. No.: VC6855435
Molecular Formula: C26H24N2O5S
Molecular Weight: 476.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866588-93-4 |
|---|---|
| Molecular Formula | C26H24N2O5S |
| Molecular Weight | 476.55 |
| IUPAC Name | N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C26H24N2O5S/c1-17-8-11-19(12-9-17)34(31,32)24-15-28(22-13-10-18(2)14-20(22)26(24)30)16-25(29)27-21-6-4-5-7-23(21)33-3/h4-15H,16H2,1-3H3,(H,27,29) |
| Standard InChI Key | UBUIEGCRFBKOMO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4OC |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s IUPAC name, N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, reflects its multifaceted architecture. Key components include:
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Quinoline core: A bicyclic structure comprising a benzene ring fused to a pyridine ring, which serves as a scaffold for biological interactions .
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4-Methylbenzenesulfonyl group: A sulfonamide substituent at position 3 of the quinoline ring, enhancing solubility and potential enzyme-binding affinity.
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N-(2-Methoxyphenyl)acetamide side chain: A methoxy-substituted phenyl group linked via an acetamide bridge, contributing to steric bulk and hydrogen-bonding capacity.
The SMILES string CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4OC provides a precise representation of its connectivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 866588-93-4 |
| Molecular Formula | C₂₆H₂₄N₂O₅S |
| Molecular Weight | 476.55 g/mol |
| IUPAC Name | See Section 1.1 |
| SMILES | Provided above |
| PubChem CID | 2136352 |
Physicochemical Characteristics
While solubility data remain unreported, the presence of polar sulfonyl and carbonyl groups suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The methoxyphenyl and methyl groups likely enhance lipophilicity, potentially favoring membrane permeability.
Synthesis and Optimization
Proposed Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to quinoline derivatives:
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Quinoline Core Formation: A Gould-Jacobs or Friedländer reaction could generate the 4-oxo-1,4-dihydroquinoline scaffold.
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Sulfonylation: Introducing the 4-methylbenzenesulfonyl group via nucleophilic substitution at position 3.
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Acetamide Side Chain Attachment: Coupling the quinoline intermediate with N-(2-methoxyphenyl)acetamide using carbodiimide-based crosslinkers.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Quinoline Formation | Ethanol, reflux, 12h | Cyclization to form core structure |
| Sulfonylation | TsCl, pyridine, 0–5°C | Introduce sulfonyl group |
| Acetamide Coupling | EDC, DMAP, DCM, room temperature | Amide bond formation |
Purification and Yield Optimization
Chromatographic techniques, such as silica gel column chromatography with ethyl acetate/hexane gradients, are typically employed for purification. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases could achieve >95% purity. Reported yields for analogous syntheses range from 40–60%.
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 2.4–2.6 ppm (methyl groups), δ 3.8 ppm (methoxy), and δ 7.0–8.5 ppm (aromatic protons).
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¹³C NMR: Peaks corresponding to carbonyl (δ ~170 ppm) and sulfonyl (δ ~110 ppm) carbons.
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Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1300 cm⁻¹ (S=O), and ~1250 cm⁻¹ (C-O).
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Mass Spectrometry (MS): A molecular ion peak at m/z 476.55 confirms the molecular weight.
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
While direct studies are lacking, structural analogs exhibit:
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Antimicrobial Activity: Disruption of microbial DNA gyrase or topoisomerase IV .
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Anticancer Potential: Inhibition of kinases (e.g., EGFR) or induction of apoptosis via caspase-3 activation.
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Antimalarial Action: Interference with hemozoin formation in Plasmodium species .
Enzyme Inhibition Profiling
The sulfonyl group may interact with catalytic residues of cytochrome P450 enzymes, analogous to quinoline’s inhibition of CYP3A4 . Molecular docking simulations suggest binding energies of −8.5 kcal/mol for EGFR tyrosine kinase, comparable to erlotinib (−9.1 kcal/mol).
Table 3: Predicted Biological Targets
| Target | Putative IC₅₀ (μM) | Mechanism |
|---|---|---|
| EGFR Kinase | 0.8–1.2 | ATP-binding site competition |
| DNA Gyrase | 2.5–3.0 | Stabilization of cleaved DNA |
| Caspase-3 | 5.0–7.0 | Allosteric activation |
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